molecular formula C21H21F3N4O4S B11473984 N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11473984
M. Wt: 482.5 g/mol
InChI Key: ISIUXBGFUVSKEJ-UHFFFAOYSA-N
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Description

N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a unique imidazole ring structure. Compounds containing imidazole rings are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, advanced purification techniques, and automated reaction systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic uses, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide stands out due to its unique trifluoromethyl group, which can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C21H21F3N4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

N-[4-[[5-oxo-2-phenyl-1-propan-2-yl-4-(trifluoromethyl)imidazol-4-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H21F3N4O4S/c1-13(2)28-18(15-7-5-4-6-8-15)26-20(19(28)30,21(22,23)24)27-33(31,32)17-11-9-16(10-12-17)25-14(3)29/h4-13,27H,1-3H3,(H,25,29)

InChI Key

ISIUXBGFUVSKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(C1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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